2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
Overview
Description
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O. It is also known as 3-Acetylpyridine. This compound is a yellow crystalline powder that is soluble in water and ethanol. It is widely used in various fields, including medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with ammonia and hydrogen chloride. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the dihydrochloride salt. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride can be compared with other similar compounds, such as:
2-Amino-1-(pyridin-2-yl)ethanone dihydrochloride: Similar structure but with the amino group at a different position on the pyridine ring.
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride: Another positional isomer with the amino group at the 4-position.
3-Acetylpyridine: The base compound without the dihydrochloride salt. The uniqueness of this compound lies in its specific position of the amino group, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5H,4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMCORUCLRVDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51746-82-8 | |
Record name | 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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